molecular formula C9H6F2O2 B351281 2,3-Difluorocinnamic acid CAS No. 207981-48-4

2,3-Difluorocinnamic acid

Cat. No.: B351281
CAS No.: 207981-48-4
M. Wt: 184.14g/mol
InChI Key: NVQHKPLMLCHFSU-SNAWJCMRSA-N
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Scientific Research Applications

2,3-Difluorocinnamic acid has diverse applications in scientific research:

Safety and Hazards

2,3-Difluorocinnamic acid is considered hazardous. It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The potential uses of 2,3-Difluorocinnamic acid are diverse, and it can be utilized as an intermediate or catalyst in various chemical reactions . Its potential in pharmaceutical synthesis and organic chemistry makes it a promising compound for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluorocinnamic acid can be synthesized through the hydrofluorination of cinnamic acid (C9H8O2), followed by the oxidation of the resulting product . The reaction conditions typically involve the use of hydrofluoric acid and an oxidizing agent under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrofluorination processes, utilizing specialized equipment to handle hydrofluoric acid safely. The oxidation step is often carried out using industrial oxidizing agents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 2,3-Difluorocinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: 2,3-Difluorocinnamic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to other difluorocinnamic acids, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

(E)-3-(2,3-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQHKPLMLCHFSU-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207981-48-4
Record name 207981-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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